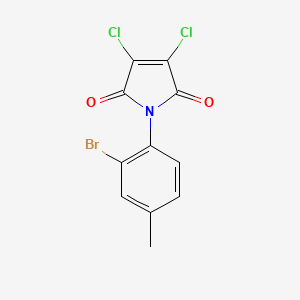
1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- is a chemical compound with the molecular formula C16H20Cl2N2O2. It is known for its applications in various fields, including diagnostic assays, manufacturing, hematology, and histology . The compound is also referred to as 3,6-dibutoxyphthalonitrile .
Métodos De Preparación
The synthesis of 1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- involves several steps. One common method includes the reaction of 3,6-dibutoxyphthalonitrile with appropriate chlorinating agents under controlled conditions . The reaction typically requires a solvent, such as dichloromethane, and a catalyst to facilitate the chlorination process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- can be compared with other similar compounds, such as:
1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro-: This compound has four chlorine atoms instead of two and exhibits different chemical properties and reactivity.
4,5-Dioctyloxy-1,2-benzenedicarbonitrile: This compound has octyloxy groups instead of butoxy groups, leading to variations in its physical and chemical properties.
The uniqueness of 1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- lies in its specific substitution pattern and functional groups, which confer distinct properties and applications compared to its analogs.
Propiedades
Número CAS |
116453-92-0 |
|---|---|
Fórmula molecular |
C16H18Cl2N2O2 |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
3,6-dibutoxy-4,5-dichlorobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-3-5-7-21-15-11(9-19)12(10-20)16(14(18)13(15)17)22-8-6-4-2/h3-8H2,1-2H3 |
Clave InChI |
QGIRKGNUERDNTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C(=C(C(=C1C#N)C#N)OCCCC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)
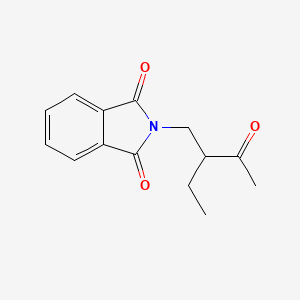
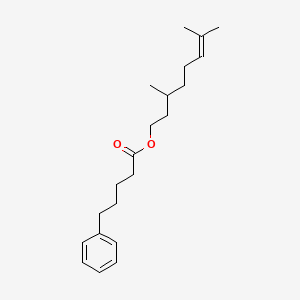

![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)

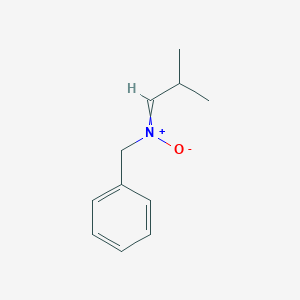
![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)
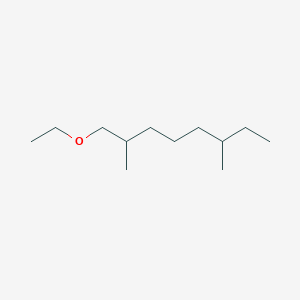
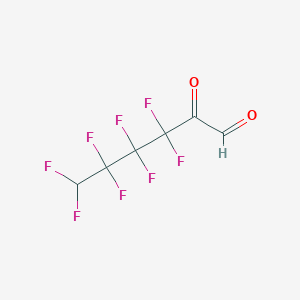

![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
